2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
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Description
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (C3CMQ) is an organic compound with a wide range of applications in the scientific research community. C3CMQ is a versatile compound that has been used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
Medicine: Antimicrobial Agents
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline shows promise in the development of new antimicrobial agents. Its structure is similar to quinoxaline derivatives, which are known for their broad-spectrum antimicrobial properties . This compound could be synthesized and tested for efficacy against various bacterial and viral pathogens, potentially leading to new treatments for infectious diseases.
Agriculture: Crop Protection
In the agricultural sector, compounds like 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline may serve as intermediates in the synthesis of crop protection chemicals . Their structural motifs are valuable in creating pesticides that protect crops from pests and diseases, contributing to increased yield and food security.
Material Science: Polymer Synthesis
This compound could be utilized in material science for the synthesis of novel polymers. Its chlorinated side chains offer reactive sites for polymerization, leading to materials with potential applications in coatings, adhesives, and specialty plastics .
Environmental Science: Pollution Remediation
Derivatives of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline might find use in environmental science as agents for pollution remediation. Their chemical structure could help in binding and neutralizing toxic substances in contaminated water or soil .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, this compound could be used as a standard or a reagent in chromatographic analysis techniques. Its unique structure allows for the separation and quantification of complex mixtures, aiding in the identification of unknown substances .
Biochemistry: Enzyme Inhibition Studies
Finally, in biochemistry, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline may act as an inhibitor for certain enzymes. Studying its interaction with enzymes could provide insights into enzyme mechanisms and lead to the development of new biochemical tools .
properties
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYKURZXNARJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472418 |
Source
|
Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
CAS RN |
159383-57-0 |
Source
|
Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159383-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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